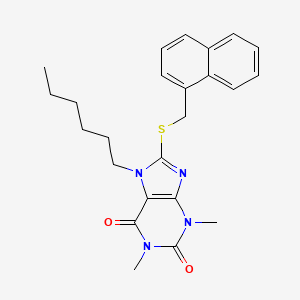
N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide is a chemical compound with the molecular formula C22H42N4O2S and a molecular weight of 426.67 g/mol . This compound is part of the pyridinesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with sulfonyl chloride under basic conditions.
Attachment of the Hexadecyl Chain: The hexadecyl chain is attached via nucleophilic substitution reactions.
Hydrazination: The hydrazino group is introduced by reacting the intermediate compound with hydrazine hydrate.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and recrystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Utilized in the development of novel materials with specific properties, such as surfactants and emulsifiers.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: Used in the formulation of specialty chemicals and additives.
Mecanismo De Acción
The mechanism of action of N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- N-hexadecyl-N-methyl-4-nitrobenzenesulfonamide
- 6-chloro-N-hexadecyl-N-methyl-3-pyridinesulfonamide
- N-hexadecyl-2-methylthio-6-benzothiazolesulfonamide
Uniqueness
N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide is unique due to its specific hydrazino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
1566-90-1 |
|---|---|
Fórmula molecular |
C22H42N4O2S |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
N-hexadecyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C22H42N4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26(2)29(27,28)21-17-18-22(25-23)24-20-21/h17-18,20H,3-16,19,23H2,1-2H3,(H,24,25) |
Clave InChI |
ZJTCTMIGNODAEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CN=C(C=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966866.png)



![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11966894.png)
![7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966901.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966904.png)


![Diallyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966913.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)
